molecular formula C7H6N4O3 B2974434 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid CAS No. 1311578-05-8

2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid

Cat. No.: B2974434
CAS No.: 1311578-05-8
M. Wt: 194.15
InChI Key: ZAQTUJRTUQUXCG-UHFFFAOYSA-N
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Description

2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid is a heterocyclic compound that incorporates a pyrazolo[3,4-d]pyrimidine moiety. This compound is of significant interest due to its potential biological and pharmacological activities, including antioxidant, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid typically involves the use of key intermediates such as 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile . The synthetic strategies often include condensation reactions, cyclization, and nucleophilic substitution reactions. For example, the condensation of appropriate hydrazines with β-diketones followed by cyclization can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-5(13)2-11-6-4(1-10-11)7(14)9-3-8-6/h1,3H,2H2,(H,12,13)(H,8,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPQBYWSUAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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